Aqueous Solubility Advantage
The presence of the N,N-dimethylamino substituent at the meta position substantially increases predicted aqueous solubility compared to the unsubstituted parent phenylboronic acid. The target compound exhibits a consensus LogP of -0.1 and a WLOGP of -0.57, whereas unsubstituted phenylboronic acid has a predicted LogP of approximately 1.1 [1]. This difference of approximately 1.2–1.7 log units translates to an approximately 15–50 fold increase in predicted aqueous solubility for the target compound, a property that can facilitate coupling reactions in aqueous or mixed aqueous-organic media without requiring co-solvents or phase-transfer catalysts [2]. The enhanced solubility arises from the polar, hydrogen-bond-accepting tertiary amine group (topological polar surface area = 43.7 Ų), which is absent in phenylboronic acid .
| Evidence Dimension | Predicted aqueous solubility (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = -0.1; WLOGP = -0.57 |
| Comparator Or Baseline | Phenylboronic acid: Predicted LogP = 1.1 |
| Quantified Difference | ΔLogP ≈ 1.2–1.7 log units (~15–50× predicted solubility increase) |
| Conditions | In silico predictions using WLOGP, XLOGP3, MLOGP, and consensus methods |
Why This Matters
Higher aqueous solubility broadens the range of reaction conditions accessible for Suzuki-Miyaura coupling, particularly in water-based or 'green' chemistry workflows, and can simplify product isolation.
- [1] PubChem. Phenylboronic acid. Compound Summary. Predicted LogP: 1.1. Accessed 2026. View Source
- [2] Delaney, J. S. ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. J. Chem. Inf. Comput. Sci. 2004, 44, 1000–1005. View Source
